Cas no 530-36-9 (Ethanol, 2-amino-1,2-diphenyl-)

Ethanol, 2-amino-1,2-diphenyl- structure
530-36-9 structure
Product Name:Ethanol, 2-amino-1,2-diphenyl-
CAS No:530-36-9
MF:C14H15NO
MW:213.275003671646
CID:367530
PubChem ID:22243
Update Time:2025-09-19

Ethanol, 2-amino-1,2-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-amino-1,2-diphenyl-
    • 2-AMINO-1,2-DIPHENYL-ETHANOL
    • (+/-)-erythro-2-amino-1,2-diphenylethanol
    • (1RS,2SR)-(-)-2-Amino-1,2-diphenylethanol
    • (1SR,2RS)-(+)-2-amino-1,2-diphenylethanol
    • 1,2-Diphenyl-2-aminoethanol
    • 1,2-Diphenylethanolamine
    • 2-Phenyl-2-(phenylamino)ethanol
    • 2-Phenyl-2-anilinoethanol
    • 1-Amino-2-hydroxy-1,2-diphenylethane
    • 2-Amino-1,2-diphenylethanol
    • NSC 10778
    • NSC-409505
    • 1,2-Diphenyl-2-hydroxyethylamine
    • Benzeneethanol, .beta.-amino-.alpha.-phenyl-
    • alpha-Hydroxy-beta-aminodibenzyl
    • 2-Amino-1,2-diphenylethanol #
    • beta-Amino-alpha-phenylbenzeneethanol
    • rel-((1S,2S)-2-Amino-1,2-diphenylethan-1-ol)
    • 1-Hydroxy-2-aminodiphenylethane
    • beta-Amino-alpha-hydroxybibenzyl
    • 530-36-9
    • FT-0604541
    • SCHEMBL186279
    • SY006467
    • (R,R)-(+)-2-Amino-1,2-diphenylethanol
    • DTXSID70903251
    • SB12118
    • 3764-63-4
    • SB40861
    • DL-Erythro-2-amino-1,2-diphenylethanol
    • SB40874
    • 2-amino-1,2-diphenylethan-1-ol
    • SY004770
    • iso-2-Amino-1,2-diphenylethanol
    • CHEMBL2152533
    • FT-0660468
    • NSC10778
    • (sym-Diphenylethanol)amine
    • FT-0772439
    • NSC-10778
    • AKOS025116607
    • FT-0774173
    • FT-0601281
    • sym-Diphenylethanolamine
    • 2-Hydroxy-1,2-diphenylethylamine
    • NoName_3883
    • Ethanol,2-diphenyl-, L-(+)-
    • AKOS000163721
    • NSC-409502
    • NSC409502
    • NSC409505
    • Ethanol, 2-amino-1,2-diphenyl-, L-(+)-
    • EN300-37511
    • 23412-95-5
    • Benzeneethanol, beta-amino-alpha-phenyl-
    • CS-0201433
    • WLN: ZYR&YQR
    • Benzeneethanol, beta-amino-alpha-phenyl-, (alphaR,betaS)-rel-
    • Inchi: 1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2
    • InChI Key: GEJJWYZZKKKSEV-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 213.11500
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.148
  • Melting Point: 165 ºC
  • PSA: 46.25000
  • LogP: 3.12030

Ethanol, 2-amino-1,2-diphenyl- Pricemore >>

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Ethanol, 2-amino-1,2-diphenyl- Production Method

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